Absolute Stereochemistry: (S)- vs (R)-2-(3,5-Difluorophenyl)pyrrolidine Hydrochloride
The (S)-enantiomer (CAS 2250242-36-3) and the (R)-enantiomer (CAS 1443538-50-8) are chemically identical in constitution but opposite in absolute configuration at the C2 stereocenter. The SMILES notation for the (S)-enantiomer is FC1=CC(F)=CC([C@H]2NCCC2)=C1.[H]Cl, whereas the (R)-enantiomer is FC1=CC(F)=CC([C@@H]2NCCC2)=C1.[H]Cl . In the TrkA inhibitor patent US9045479B2, only the (R)-enantiomer is incorporated into active inhibitors such as 5-[(2R)-2-(3,5-difluorophenyl)pyrrolidin-1-yl]-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidin-3-amine derivatives, demonstrating enantiospecific target engagement [1]. For projects requiring the (S)-configuration—such as certain protease inhibitors or GPCR modulators—the (S)-enantiomer is the only valid procurement choice.
| Evidence Dimension | Absolute configuration at C2 |
|---|---|
| Target Compound Data | CAS 2250242-36-3; SMILES: FC1=CC(F)=CC([C@H]2NCCC2)=C1.[H]Cl; PubChem CID: 145708540 |
| Comparator Or Baseline | CAS 1443538-50-8; SMILES: FC1=CC(F)=CC([C@@H]2NCCC2)=C1.[H]Cl; PubChem CID: 7176286 (free base) |
| Quantified Difference | Opposite absolute configuration (S vs R); distinct PubChem CIDs; distinct CAS numbers; different MDL identifiers |
| Conditions | Structural identity confirmed by SMILES, InChI, and ¹H-NMR |
Why This Matters
For asymmetric synthesis, procurement of the incorrect enantiomer leads to diastereomeric products with altered or abolished biological activity, wasting synthetic effort and resources.
- [1] Substituted heterocyclic compounds as tropomyosin receptor kinase a (TrkA) inhibitors. US Patent US9045479B2. https://patents.google.com/patent/US9045479B2/en. View Source
